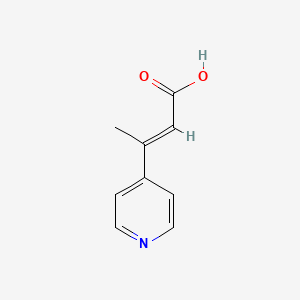

3-(Pyridin-4-yl)but-2-enoic acid

Description

Contextual Significance of Pyridinyl Butenoic Acids in Organic Synthesis Research

The pyridine (B92270) ring is a fundamental azaheterocycle that is a core component in numerous pharmaceuticals, agrochemicals, and functional materials. nih.gov Its nitrogen atom imparts distinct electronic properties, influencing the molecule's basicity, reactivity, and ability to coordinate with metal ions. nih.govwikipedia.org When incorporated into a butenoic acid framework, the resulting pyridinyl butenoic acid becomes a highly versatile building block.

The presence of the pyridine moiety can significantly influence the pharmacokinetic properties of a molecule, potentially enhancing metabolic stability, permeability, and potency through interactions like hydrogen bonding and π–π stacking. nih.gov In the context of organic synthesis, pyridinyl butenoic acids serve as valuable intermediates. The pyridine ring can direct reactions to specific positions and can be modified to create a diverse library of compounds. researchgate.net For instance, the nitrogen atom can be protonated or alkylated, and the ring itself is susceptible to nucleophilic substitution, albeit less readily than benzene (B151609) undergoes electrophilic substitution. wikipedia.orgbyjus.com

Overview of the Structural Framework and Synthetic Utility of Related α,β-Unsaturated Pyridine Carboxylic Acids

The structural framework of α,β-unsaturated pyridine carboxylic acids, including 3-(Pyridin-4-yl)but-2-enoic acid, is characterized by a conjugated system encompassing the pyridine ring, a carbon-carbon double bond, and a carboxylic acid group. wikipedia.org This extended conjugation dictates the molecule's reactivity.

Structural Framework: The molecule is planar, with the sp² hybridized carbons of the butenoic acid chain and the atoms of the aromatic pyridine ring creating a delocalized π-electron system. libretexts.org The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an uneven distribution of electron density and a dipole moment. wikipedia.org The lone pair of electrons on the nitrogen is in an sp² orbital in the plane of the ring and does not participate in the aromatic system, which accounts for the basic properties of pyridine. libretexts.org

Synthetic Utility: The synthetic utility of these compounds is derived from the reactivity of their constituent functional groups:

α,β-Unsaturated System: This system is an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles at the β-carbon. wikipedia.orglibretexts.org This allows for the introduction of various functional groups and the extension of the carbon skeleton.

Carboxylic Acid: The carboxyl group can undergo standard transformations, such as esterification, amidation, and reduction to an alcohol. It can also participate in decarboxylation reactions under certain conditions. stackexchange.com

Alkene Double Bond: The double bond can undergo addition reactions, such as hydrogenation or halogenation. libretexts.org Its reactivity is tempered by the conjugation with the carbonyl and pyridine moieties.

Pyridine Ring: The pyridine nitrogen acts as a base and a nucleophile. wikipedia.org The ring system can be a handle for further functionalization or can be used to construct more complex heterocyclic systems. researchgate.net For example, α,β-unsaturated aldehydes, related to these carboxylic acids, are used as building blocks for the synthesis of substituted pyridines and dihydropyridines. researchgate.net

The combination of these features makes α,β-unsaturated pyridine carboxylic acids powerful intermediates for creating complex molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Chemical and Physical Properties of (2E)-3-(Pyridin-4-yl)but-2-enoic acid

| Property | Value | Source |

| Molecular Formula | C9H9NO2 | uni.lu |

| Monoisotopic Mass | 163.06332 Da | uni.lu |

| InChI | InChI=1S/C9H9NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12)/b7-6+ | uni.lu |

| InChIKey | SCCVQQDBWTVHCA-VOTSOKGWSA-N | uni.lu |

| Canonical SMILES | CC(=CC(=O)O)C1=CC=NC=C1 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-4-ylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCVQQDBWTVHCA-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097881-85-9 | |

| Record name | (2E)-3-(pyridin-4-yl)but-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Pyridin 4 Yl but 2 Enoic Acid and Analogues

Direct Synthesis Approaches to the Core Scaffold

Direct methods for synthesizing the 3-(pyridin-4-yl)but-2-enoic acid core often involve the formation of the crucial carbon-carbon double bond through condensation or coupling reactions.

Condensation Reactions Involving Pyridine (B92270) Derivatives and Acyl Precursors

A prominent and widely utilized method for the synthesis of α,β-unsaturated carbonyl compounds is the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.org In the context of this compound synthesis, pyridine-4-carboxaldehyde serves as the key pyridine derivative.

A particularly relevant modification of this reaction is the Knoevenagel-Doebner condensation, which employs malonic acid as the active methylene component in the presence of a base like piperidine (B6355638). tandfonline.com This is often carried out in a solvent such as pyridine, which also promotes the subsequent decarboxylation of the initially formed dicarboxylic acid to yield the desired α,β-unsaturated acid. tandfonline.comorganic-chemistry.org The reaction of pyridine-4-carboxaldehyde with malonic acid under these conditions provides a direct route to this compound. Studies have shown that the reactivity of pyridinecarboxaldehydes in the Knoevenagel condensation is influenced by the position of the nitrogen atom, with 4-pyridinecarboxaldehyde (B46228) exhibiting faster reaction rates than its 3-substituted counterpart due to resonance electron-withdrawing effects. bas.bg

Catalyst-free Knoevenagel condensations have also been explored, offering a more environmentally friendly approach. bas.bgresearchgate.net These reactions can proceed efficiently in a mixture of water and ethanol (B145695) at room temperature, leading to high yields of the corresponding electron-deficient alkenes with E-selectivity. researchgate.net

| Reactants | Catalyst/Conditions | Product | Reference |

| Pyridine-4-carboxaldehyde, Malononitrile | N-Methylmorpholine, Water, Room Temperature | 2-(Pyridin-4-ylmethylene)malononitrile | researchgate.net |

| Pyridine-4-carboxaldehyde, Malononitrile | H2O:EtOH, Room Temperature | 2-(Pyridin-4-ylmethylene)malononitrile | bas.bg |

| Acrolein, Malonic acid | Pyridine | trans-2,4-Pentadienoic acid | wikipedia.org |

Strategic Routes via Carbonyl Coupling and Subsequent Transformations

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov Reactions such as the Heck, Suzuki, and Stille couplings offer versatile methods for connecting a pyridine ring to a butenoic acid precursor. youtube.com For instance, a Heck-type reaction could potentially couple a halopyridine, such as 4-bromopyridine, with an acrylic acid derivative. The reductive Heck coupling is a variation that involves the interception of the alkylpalladium intermediate with a hydride source. nih.gov

The Suzuki coupling, which utilizes an organoboron compound, is another powerful strategy. researchgate.net A pyridinylboronic acid or its ester can be coupled with a halo-substituted butenoic acid ester in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This approach allows for the formation of the desired carbon-carbon bond under relatively mild conditions and with good functional group tolerance. mdpi.comnih.gov

| Coupling Partners | Catalyst System | Product Type | Reference |

| Aryl Halide, Alkene | Palladium catalyst, Base | Aryl-substituted alkene | youtube.com |

| Arylboronic acid, Aryl Halide | Palladium catalyst, Base | Biaryl | researchgate.net |

| Alkenylboronic acid, α,β-Unsaturated ketoxime O-pentafluorobenzoate | Copper catalyst | Substituted pyridine | nih.gov |

Targeted Approaches using Modified Acrylic Acid Derivatives

The synthesis can also commence from a modified acrylic acid derivative that is subsequently functionalized with a pyridine ring. For example, a β-keto ester or a related derivative can be employed. The Claisen condensation of diethyl oxalate (B1200264) with a ketone containing a pyridine moiety, such as 1-(pyridin-4-yl)ethan-1-one, can lead to the formation of a diketo acid derivative which can be a precursor to the target molecule. researchgate.net

Functionalization and Derivatization from Related Butenoic Acid Systems

An alternative to direct construction is the modification of existing butenoic acid frameworks to introduce the pyridine ring.

Conversion of Diverse Butenoic Acid Scaffolds to Pyridinyl Analogues

This approach involves starting with a butenoic acid derivative that already possesses a functional group amenable to transformation into a pyridine ring. For instance, a butenoic acid derivative with a suitable precursor to an aniline (B41778) could undergo a Doebner-von Miller reaction. This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, and while it typically forms a quinoline, variations of this chemistry could potentially be adapted for pyridine synthesis. wikipedia.orgdbpedia.orgsynarchive.comslideshare.net

Integration of Pyridine Moieties into Unsaturated Carboxylic Acid Frameworks

This strategy focuses on introducing the pyridine ring onto a pre-formed unsaturated carboxylic acid. This can be achieved through various C-H functionalization techniques. rsc.org Recent advancements have enabled the direct functionalization of pyridine at the C4 position. nih.gov For example, using n-butylsodium allows for selective deprotonation at the C4 position of pyridine, creating a 4-sodiopyridine intermediate. This nucleophilic species can then react with an electrophilic butenoic acid derivative to form the desired product. nih.gov This method provides a powerful way to install the pyridine group at a specific position, overriding the inherent directing effects of the nitrogen atom. nih.gov

Emerging and Sustainable Synthetic Protocols

The development of novel synthetic routes for pyridinyl butenoic acids is driven by the need for more efficient, selective, and environmentally benign processes. Modern organic synthesis has seen a paradigm shift towards methods that minimize waste, reduce energy consumption, and utilize catalysts that can be recycled and reused.

Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, have revolutionized the formation of carbon-carbon bonds, offering versatile pathways to complex molecules. These methods are increasingly being explored for the synthesis of this compound and its derivatives.

A plausible and efficient route for the synthesis of these compounds is the Heck reaction . This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. For the synthesis of a precursor to this compound, a potential strategy involves the reaction of a 4-halopyridine with an acrylic acid ester, such as ethyl but-2-enoate. The reaction is generally carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A ligand-free palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine (B31050) with arylboronic acids has been reported to selectively produce (E)-4-styrylpyridines in moderate to good yields, demonstrating the feasibility of forming the desired C-C bond at the 4-position of the pyridine ring. niscpr.res.in Furthermore, a carboxylic-acid-directed oxidative Heck reaction has been developed for the direct synthesis of 4-aryl-3-butenoic acids, which could be adapted for pyridyl analogues. chemrj.orgorganic-chemistry.org

The Suzuki coupling reaction presents another powerful tool, coupling an organoboron compound with an organohalide. In the context of this compound synthesis, this could involve the reaction of 4-pyridylboronic acid with a suitable butenoic acid derivative containing a leaving group, such as a halide, at the 3-position. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net The synthesis of various heteroarylpyridines through the Suzuki cross-coupling of functionalized pyridylboronic acids has been successfully demonstrated. unipr.itgoogle.combeilstein-journals.org

The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, offers a pathway that can be subsequently modified to yield the target butenoic acid. For instance, 4-ethynylpyridine (B1298661) could be coupled with a bromo- or iodo-substituted acetic acid derivative, followed by a selective reduction of the triple bond to a double bond. The Sonogashira reaction is valued for its reliability and the ability to be performed under mild conditions. researchgate.netwikipedia.orgorganic-chemistry.org

| Coupling Reaction | Pyridine Substrate Example | Alkene/Alkyne Substrate Example | Catalyst System Example | Potential Product |

| Heck Reaction | 4-Iodopyridine | Ethyl but-2-enoate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Ethyl 3-(pyridin-4-yl)but-2-enoate |

| Suzuki Coupling | 4-Pyridylboronic acid | Ethyl 3-bromobut-2-enoate | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 3-(pyridin-4-yl)but-2-enoate |

| Sonogashira Coupling | 4-Ethynylpyridine | Bromoacetic acid | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Pyridin-4-yl)prop-2-ynoic acid |

Green Chemistry Approaches in Pyridinyl Butenoic Acid Synthesis

A prominent green chemistry approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. The Knoevenagel condensation, a classic method for forming C=C bonds, can be adapted for the synthesis of this compound from 4-pyridinecarboxaldehyde and a suitable active methylene compound. Microwave-assisted Knoevenagel-Doebner condensations have been developed for the synthesis of phenolic acids, a methodology that can be applied to pyridine aldehydes. mdpi.com The use of microwave irradiation in conjunction with solvent-free conditions represents a particularly green and efficient protocol. organic-chemistry.orgresearchgate.netnih.gov For instance, the synthesis of various α,β-unsaturated compounds has been achieved with excellent yields in very short reaction times under solvent-free microwave conditions. organic-chemistry.org

Biocatalysis offers another sustainable alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high specificity and under mild conditions, often in aqueous media, thereby reducing the environmental impact. While specific enzymatic routes to this compound are still under exploration, the biocatalytic production of acrylic acid and its derivatives from renewable feedstocks has been established. acs.org The use of enzymes for the synthesis of related compounds, such as cinnamic acid derivatives, through Knoevenagel-type condensations has also been reported, suggesting the potential for developing biocatalytic routes for the target molecule. bepls.com

Solvent-free synthesis is a key green chemistry principle that aims to eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. The Knoevenagel condensation for the synthesis of cinnamic acid derivatives, which are structurally similar to the target compound, has been successfully carried out under solvent-free conditions, often with the aid of microwave irradiation or the use of solid supports. researchgate.netresearchgate.net These methodologies present a promising avenue for the environmentally friendly production of this compound.

| Green Approach | Reaction Type | Substrates | Conditions | Key Advantages |

| Microwave-Assisted | Knoevenagel Condensation | 4-Pyridinecarboxaldehyde, Malonic Acid | Piperidine/Pyridine catalyst, 100-150°C, 5-15 min | Rapid reaction times, improved yields, energy efficiency. |

| Biocatalysis | Enzymatic Condensation | 4-Pyridinecarboxaldehyde, Malonic Acid derivative | Lipase or other suitable enzyme, aqueous or ionic liquid medium, mild temperature | High selectivity, use of renewable resources, biodegradable catalyst. |

| Solvent-Free | Knoevenagel Condensation | 4-Pyridinecarboxaldehyde, Malonic Acid | Solid support or neat reaction, often with microwave | Reduced waste, simplified workup, lower environmental impact. |

Chemical Reactivity and Transformation Pathways of 3 Pyridin 4 Yl but 2 Enoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for transformations such as esterification, amidation, and decarboxylation. These reactions are fundamental to modifying the molecule's properties and incorporating it into larger, more complex structures.

The carboxylic acid moiety of 3-(Pyridin-4-yl)but-2-enoic acid can readily undergo esterification. A common method for esterifying pyridine (B92270) carboxylic acids involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com The process typically involves heating the mixture to reflux temperatures to drive the reaction toward the ester product. google.com Purification often requires neutralization of the acid catalyst followed by extraction and distillation. google.com

Amidation of the carboxylic acid group provides access to the corresponding carboxamides. This transformation can be achieved using standard peptide coupling reagents. For instance, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in combination with Hydroxybenzotriazole (HOBt) and a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) in a solvent such as N,N-Dimethylformamide (DMF) can be used to couple the carboxylic acid with a primary or secondary amine. researchgate.net This method is widely employed in the synthesis of complex amide derivatives of heterocyclic acids. researchgate.net

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation pathway for pyridine carboxylic acids and their derivatives. For example, the decarboxylation of related 2-pyridone-3-carboxylic acids has been successfully performed by heating with potassium carbonate in a solvent like toluene. nih.govresearchgate.net This process suggests that this compound could potentially undergo decarboxylation under similar basic conditions to yield 4-(prop-1-en-2-yl)pyridine.

The kinetics and mechanisms of decarboxylation for pyridine carboxylic acids can be influenced by substituents on the pyridine ring. researchgate.net Furthermore, the carboxylic acid group can serve as a "traceless" activating group in more advanced synthetic strategies. nih.gov For instance, rhodium(III)-catalyzed decarboxylative coupling reactions have been developed for α,β-unsaturated carboxylic acids, allowing them to couple with other molecules, such as unsaturated oxime esters, to form new substituted pyridines. nih.gov This highlights the synthetic potential of the carboxyl group not just as a functional handle for modification but also as a transient group to facilitate complex bond formations. nih.gov

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is part of an α,β-unsaturated carbonyl system, making it electron-deficient and thus susceptible to nucleophilic attack. This reactivity is central to conjugate addition reactions, including the Michael addition.

The presence of the electron-withdrawing carboxyl group in conjugation with the double bond polarizes the system, creating an electrophilic center at the β-carbon. This allows for 1,4-conjugate addition, where a nucleophile adds to the β-carbon. libretexts.orgmasterorganicchemistry.com

The Michael addition is a widely used carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). libretexts.orgwikipedia.org For this compound, the Michael donors are typically stabilized carbon nucleophiles such as enolates derived from β-ketoesters, malonates, or β-cyanoesters. wikipedia.org The reaction proceeds via the attack of the carbanion on the β-carbon of the unsaturated acid, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com

Studies on similar olefinic pyridines, such as trans-1,2-di-(2-pyridyl)ethylene, have demonstrated their reactivity with organometallic carbon nucleophiles like organolithium reagents. nsf.govnih.gov In these reactions, the nucleophile adds to the double bond, and the resulting intermediate carbanion is stabilized by the adjacent pyridine ring. nih.gov This intermediate can then be trapped by an electrophile, such as a proton from a water or ammonium (B1175870) chloride quench. nsf.govnih.gov This suggests that this compound would react similarly with carbon nucleophiles to yield functionalized pyridine derivatives.

| Carbon Nucleophile (Michael Donor) | Michael Acceptor System | Expected Product Structure |

|---|---|---|

| Diethyl malonate enolate | This compound | Diethyl 2-(1-(pyridin-4-yl)-3-oxobutan-2-yl)malonate |

| Organolithium Reagent (e.g., PhLi) | This compound | 3-Phenyl-3-(pyridin-4-yl)butanoic acid |

| Gilman Reagent (e.g., (CH₃)₂CuLi) | This compound | 3-Methyl-3-(pyridin-4-yl)butanoic acid |

The Aza-Michael reaction is a conjugate addition that employs a nitrogen-centered nucleophile. researchgate.net This reaction is a powerful tool for forming carbon-nitrogen bonds and synthesizing β-amino carbonyl compounds, which are valuable intermediates in medicinal chemistry. organic-chemistry.org Weak nitrogen nucleophiles, including amines, azoles, indoles, and carbamates, can add to electron-deficient alkenes. researchgate.netnih.gov

In the context of this compound, a nitrogen nucleophile would attack the electrophilic β-carbon of the α,β-unsaturated system. The reaction can be promoted by various catalysts, including bases like potassium carbonate or organocatalysts such as N-methylimidazole, to facilitate the addition of N-heterocycles. organic-chemistry.orgnih.gov This pathway leads to the synthesis of β-amino acid derivatives containing a pyridine moiety, which are of interest in pharmaceutical development.

| Nitrogen Nucleophile | Catalyst/Conditions | Expected Product Type |

|---|---|---|

| Ammonia (B1221849) | Base or Lewis Acid | 3-Amino-3-(pyridin-4-yl)butanoic acid |

| Aniline (B41778) | Base Catalysis | 3-(Phenylamino)-3-(pyridin-4-yl)butanoic acid |

| Imidazole | N-Methylimidazole, 70°C | 3-(1H-Imidazol-1-yl)-3-(pyridin-4-yl)butanoic acid |

| Pyrrolidine | Neat or with catalyst | 3-(Pyrrolidin-1-yl)-3-(pyridin-4-yl)butanoic acid |

Nucleophilic Addition Reactions to the α,β-Unsaturated System

Thia-Michael Addition Reactions with Sulfur Nucleophiles

The α,β-unsaturated system in this compound is susceptible to conjugate addition reactions, particularly with soft nucleophiles like thiols. This reaction, known as the Thia-Michael addition, proceeds via the attack of a sulfur nucleophile on the β-carbon of the butenoic acid chain. nih.gov The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nih.gov This anion then adds to the electron-deficient β-carbon, leading to the formation of a thioether derivative.

The general mechanism involves the following steps:

Deprotonation of the thiol: A base removes the acidic proton from the thiol (R-SH), generating a thiolate anion (R-S⁻).

Nucleophilic attack: The thiolate anion attacks the β-carbon of the α,β-unsaturated carboxylic acid.

Protonation: The resulting enolate intermediate is protonated to yield the final 3-thio-substituted butanoic acid derivative.

The efficiency and regioselectivity of the Thia-Michael addition can be influenced by several factors, including the nature of the sulfur nucleophile, the reaction conditions (solvent, temperature, and catalyst), and the steric and electronic properties of the substrate. researchgate.net

Hydrogenation and Selective Reduction Strategies

The double bond in the butenoic acid chain and the aromatic pyridine ring of this compound can undergo hydrogenation. Selective reduction of either the C=C double bond or the pyridine ring is a key challenge and depends on the choice of catalyst and reaction conditions.

Catalytic Hydrogenation of the C=C Double Bond:

The selective hydrogenation of the α,β-unsaturated double bond to yield 3-(Pyridin-4-yl)butanoic acid can be achieved using various catalytic systems. rsc.orgchemrxiv.orgchemistryviews.org Homogeneous catalysts, such as those based on rhodium and copper, have been shown to be effective for the selective reduction of the C=C bond in α,β-unsaturated carbonyl compounds. rsc.orgchemistryviews.org For instance, copper(I)/N-heterocyclic carbene complexes can catalyze the hydrogenation of enoates under hydrogen gas pressure. rsc.orgchemrxiv.org

| Catalyst System | Substrate | Product | Selectivity | Reference |

| Rhodium Hydride Complex | α,β-Unsaturated Carbonyl Compounds | Saturated Carbonyl Compounds | High for C=C bond | chemistryviews.org |

| Copper(I)/N-heterocyclic Carbene | Enoates and Enamides | Saturated Esters and Amides | High for C=C bond | rsc.orgchemrxiv.org |

Hydrogenation of the Pyridine Ring:

Hydrogenation of the pyridine ring to a piperidine (B6355638) ring typically requires more forcing conditions, such as higher pressures and temperatures, and more active catalysts like rhodium on alumina. google.com The presence of the carboxylic acid group can sometimes lead to complications like decarboxylation, especially at elevated temperatures. google.com To circumvent this, the hydrogenation of pyridylcarboxylic acids can be carried out in the presence of ammonia to yield the corresponding piperidylcarboxylic acids in good yields. google.com

Electrophilic Addition Pathways

The carbon-carbon double bond in the butenoic acid moiety can undergo electrophilic addition reactions. However, the reactivity is influenced by the electron-withdrawing nature of the carboxylic acid group and the pyridine ring. Common electrophilic additions include halogenation (addition of halogens) and hydrohalogenation (addition of hydrogen halides). The regioselectivity of these additions is governed by Markovnikov's rule and the electronic effects of the substituents.

Transformations Involving the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org Reactions such as nitration and halogenation require harsh conditions and often result in low yields. nih.govnih.govchemrxiv.orgrsc.orgrsc.orgmasterorganicchemistry.com

Nitration: Direct nitration of pyridine is challenging and gives 3-nitropyridine in very low yields at high temperatures. rsc.orgresearchgate.net The strong acidic conditions required for nitration lead to the protonation of the pyridine nitrogen, further deactivating the ring. rsc.orgrsc.org Alternative methods, such as nitration of pyridine-N-oxide, can be employed to achieve substitution, primarily at the 4-position. rsc.orgrsc.org Another approach involves the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium salt, which can then be converted to 3-nitropyridine. researchgate.netntnu.no

Halogenation: Similar to nitration, direct halogenation of pyridine requires high temperatures and often yields mixtures of products. nih.govnih.govchemrxiv.org Electrophilic halogenation of pyridines is an electronically mismatched process due to the ring's poor π-nucleophilicity. nih.govchemrxiv.org Novel strategies, such as a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates, have been developed for the selective 3-halogenation of pyridines under milder conditions. nih.govchemrxiv.orgthieme-connect.com

| Reaction | Reagents | Conditions | Major Product Position | Reference |

| Nitration | HNO₃/H₂SO₄ | High Temperature | 3-position (low yield) | rsc.orgresearchgate.net |

| Nitration (via N-oxide) | HNO₃/H₂SO₄ | High Temperature | 4-position | rsc.orgrsc.org |

| Halogenation | Halogen, Lewis Acid | High Temperature | 3-position (often mixtures) | nih.govnih.govchemrxiv.org |

| 3-Halogenation (via Zincke imine) | Tf₂O, HNBn₂, NXS | Mild | 3-position | thieme-connect.com |

Nucleophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.

Chichibabin Reaction: The Chichibabin reaction is a classic method for the direct amination of pyridines to produce 2-aminopyridine derivatives. wikipedia.orgscientificupdate.comslideshare.net The reaction involves the treatment of pyridine with sodium amide in a non-protic solvent like xylene or in liquid ammonia. wikipedia.org The mechanism is an addition-elimination process where the amide anion (NH₂⁻) adds to the 2-position, followed by the elimination of a hydride ion (H⁻). wikipedia.orgscientificupdate.com

Substitution on Pyridinium Salts: The reactivity of the pyridine ring towards nucleophiles can be significantly enhanced by N-alkylation or N-acylation to form a pyridinium salt. The positive charge on the nitrogen atom makes the ring highly electron-deficient and activates it for nucleophilic attack. Nucleophilic aromatic substitution on pyridinium salts can be used to introduce a variety of functional groups. researchgate.nettcichemicals.comacs.orgnitech.ac.jp

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, participating in N-oxidation and N-alkylation reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide using various oxidizing agents such as peroxy acids (e.g., peracetic acid, m-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a catalyst. ccspublishing.org.cnorgsyn.orgorganic-chemistry.orgwikipedia.orgarkat-usa.org The resulting pyridine-N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is a strong activating group for electrophilic substitution at the 4-position and can also facilitate nucleophilic substitution at the 2- and 4-positions. wikipedia.orgscripps.edu

N-Alkylation: The pyridine nitrogen can be readily alkylated by reaction with alkyl halides or other alkylating agents to form quaternary pyridinium salts. This reaction significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack, as discussed in the previous section.

Intramolecular Cyclization and Ring Annulation Reactions

Intramolecular cyclization and ring annulation reactions of this compound and its derivatives are key pathways for the synthesis of novel fused heterocyclic compounds. These transformations typically involve the formation of a new ring by connecting different parts of the molecule.

The structure of this compound allows for the potential formation of various fused heterocyclic systems through intramolecular reactions. The pyridine ring, in conjunction with the butenoic acid side chain, can participate in cyclization reactions to generate polycyclic aromatic compounds containing a pyridine nucleus.

One plausible pathway involves the activation of the carboxylic acid group, for instance, by conversion to an acyl chloride or through the use of a strong acid catalyst. This can be followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich pyridine ring, although the pyridine ring is generally electron-deficient. A more likely scenario involves the cyclization onto a pre-functionalized pyridine ring or reactions that proceed through radical or photochemical pathways.

While direct experimental data for this compound is scarce, analogous reactions of similar pyridinyl-substituted carboxylic acids have been reported. For example, the synthesis of isoindolones has been achieved through the intramolecular cyclization of pyridinylbenzoic acids. This suggests that under appropriate conditions, this compound could undergo cyclization to form a fused lactam. The reaction would likely require activation of the carboxylic acid and might be facilitated by the presence of a suitable catalyst.

Table 1: Plausible Fused Heterocyclic Systems from Intramolecular Cyclization of this compound Derivatives

| Product Class | Reaction Type | Required Modification of Substrate | Potential Reagents/Conditions |

| Fused Lactams | Intramolecular Amidation | Conversion of carboxylic acid to amide | Activating agents (e.g., SOCl₂, DCC), heat |

| Fused Pyridones | Electrophilic Cyclization | Activation of carboxylic acid | Strong acids (e.g., PPA, H₂SO₄), high temperatures |

| Polycyclic Pyridines | Radical Cyclization | Generation of a radical species | Radical initiators (e.g., AIBN), tin hydrides |

This table presents hypothetical pathways based on established organic synthesis principles, as direct research on this compound is limited.

Cyclocondensation reactions of this compound with various binucleophiles represent a versatile strategy for the synthesis of a wide range of fused heterocyclic systems. In these reactions, the α,β-unsaturated carbonyl system of the butenoic acid moiety acts as an electrophilic partner for the two nucleophilic centers of the binucleophile.

Common binucleophiles employed in such reactions include hydrazines, hydroxylamine, ureas, thioureas, and ortho-diamines. The reaction typically proceeds via an initial Michael addition of one nucleophilic group to the β-position of the butenoic acid, followed by an intramolecular condensation involving the second nucleophilic group and the carbonyl carbon of the carboxylic acid (or its derivative).

For instance, the reaction of this compound with hydrazine (B178648) hydrate (B1144303) would be expected to yield a pyridinyl-substituted pyrazolidinone. Subsequent oxidation or elimination could lead to the formation of the corresponding pyrazolone derivative. Similarly, reaction with o-phenylenediamine could afford a pyridinyl-substituted benzodiazepine derivative.

The reactivity and the final product of the cyclocondensation are highly dependent on the nature of the binucleophile and the reaction conditions, such as temperature, solvent, and the presence of catalysts. While specific studies on this compound are not available, the reactions of other α,β-unsaturated esters and acids with binucleophiles are well-documented and provide a strong basis for predicting these transformations. researchgate.netresearchgate.netresearcher.life

Table 2: Expected Products from Cyclocondensation of this compound with Binucleophiles

| Binucleophile | Intermediate Product | Final Fused Heterocycle |

| Hydrazine (H₂N-NH₂) | Pyridinyl-pyrazolidinone | Pyridinyl-pyrazolone |

| o-Phenylenediamine | Pyridinyl-tetrahydro-benzodiazepine | Pyridinyl-dihydro-benzodiazepine |

| Hydroxylamine (H₂N-OH) | Pyridinyl-isoxazolidinone | Pyridinyl-isoxazolone |

| Urea (B33335) (H₂N-CO-NH₂) | Pyridinyl-dihydropyrimidinone | Pyridinyl-pyrimidinone |

| Thiourea (H₂N-CS-NH₂) | Pyridinyl-dihydrothiadiazinone | Pyridinyl-thiadiazinone |

This table outlines the anticipated products based on the known reactivity of α,β-unsaturated carbonyl compounds with various binucleophiles.

Advanced Synthetic Applications As a Building Block

Role in the Construction of Diverse Heterocyclic Frameworks

The chemical reactivity of 3-(Pyridin-4-yl)but-2-enoic acid is strategically harnessed to construct a variety of heterocyclic scaffolds. The conjugated system is susceptible to Michael addition, while the carboxylic acid and the pyridine (B92270) nitrogen offer sites for cyclization, condensation, and annulation reactions.

The butenoic acid moiety is an ideal precursor for the synthesis of six-membered nitrogen-containing heterocycles like pyridinones and pyridazines.

Pyridazinones: These derivatives are readily synthesized through the reaction of β-aroylacrylic acids, analogous in structure to this compound, with hydrazine (B178648) derivatives. The reaction typically proceeds via condensation to form a hydrazone, followed by an intramolecular cyclization to yield the stable pyridazinone ring. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with hydrazine hydrate (B1144303) leads to the formation of the corresponding pyridazinone. mdpi.com This fundamental transformation highlights the potential of this compound to react similarly. The resulting pyridazinone core can be further functionalized. For example, treatment with phosphorus pentasulfide can convert the pyridazinone to a pyridazine (B1198779) thione. mdpi.com

The general synthetic approach involves the cyclocondensation of a 4-oxo-but-2-enoic acid derivative with hydrazine hydrate or phenylhydrazine. This method has been successfully applied to a variety of substituted butenoic acids to create libraries of pyridazinone compounds. mdpi.comnih.govresearchgate.net

Pyridinones: The synthesis of pyridinone derivatives can be achieved through multicomponent reactions involving building blocks that mirror the functionality of this compound. One-pot syntheses using β-dicarbonyl compounds, aldehydes, and an ammonia (B1221849) source are common strategies for constructing the pyridinone core. mdpi.com For example, the reaction of ethyl cyanoacetate (B8463686) with a compound like 3-(4-bromobenzoyl)acrylic acid in the presence of ammonium (B1175870) acetate (B1210297) can yield a substituted 2-oxo-pyridine derivative. researchgate.net These reactions demonstrate the utility of the butenoic acid scaffold in building pyridone rings, which are significant in medicinal chemistry. nih.gov

| Butenoic Acid Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Hydrazine hydrate | 6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone | mdpi.com |

| 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid | Hydrazine hydrate | 6-(4-acetamidophenyl)-4,5-dihydro-3(2H)-pyridazinone | researchgate.net |

| 4-Oxo-4-phenyl-2-butenoic acid | Phenylhydrazine | 2,6-diphenyl-4,5-dihydro-3(2H)-pyridazinone | nih.gov |

The reactive nature of the 1,3-dicarbonyl-like system inherent in the butenoic acid structure allows for its cyclization with various binucleophiles to form other important heterocycles.

Oxazinones: The reaction of α,γ-diketo acids, which are structurally related to this compound, with N,O-binucleophiles like o-aminophenol results in the formation of 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-2-one derivatives. researchgate.net This transformation involves the initial formation of a Schiff base or enamine, followed by an intramolecular cyclization. The synthesis of N-substituted pyrido[3,2-b]oxazinones has also been reported, showcasing the formation of this fused heterocyclic system. nih.gov

Furanones: While not explicitly detailed for the title compound, the butenoic acid framework is a key component in the synthesis of furanone scaffolds. Cyclization reactions involving the carboxylic acid and the enone system can lead to butenolide (furanone) rings under specific acidic or dehydrating conditions.

The α,β-unsaturated system is a key handle for constructing pyran and further elaborating pyridine structures through cycloaddition and condensation reactions.

Pyran Derivatives: The reaction of 3-(4-bromobenzoyl)prop-2-enoic acid with carbon nucleophiles like acetylacetone (B45752) in the presence of a base such as piperidine (B6355638) can lead to the formation of pyran derivatives. researchgate.net This occurs via a Michael addition of the nucleophile to the β-position of the butenoic acid, followed by an intramolecular cyclization.

Pyridine Derivatives: this compound can serve as a C4 synthon in the construction of new pyridine rings. Multicomponent reactions, such as the Hantzsch pyridine synthesis or variations thereof, can utilize the enone functionality. For example, reacting a β-aroylacrylic acid with ethyl cyanoacetate and ammonium acetate can yield highly substituted pyridine derivatives. researchgate.net This approach allows for the creation of complex bi- and terphenyl systems containing a central pyridine ring. beilstein-journals.org

The strategic placement of reactive sites in this compound makes it a valuable precursor for building fused and polycyclic heterocyclic systems. The resulting heterocycles, such as pyridazinones, can be used as intermediates for further annulation. For instance, reacting a 3-chloropyridazine (B74176) derivative (obtainable from the corresponding pyridazinone) with anthranilic acid results in the formation of a fused pyridazino[6,1-b]quinazolin-10-one system. mdpi.com Similarly, reactions with aminothiophene derivatives can lead to the synthesis of thieno[2,3-d]pyridazines. mdpi.com The butenoic acid has also been utilized in the synthesis of fused pyrido-pyrimidine and pyrido-pyridazinopyrimidine structures. researchgate.net These reactions demonstrate how the initial heterocycle formed from the butenoic acid can serve as a scaffold for constructing more complex, multi-ring systems. researchgate.netresearchgate.netnih.govnih.govresearchgate.netliberty.eduresearchgate.net

| Intermediate | Reagent | Fused Heterocycle Product | Reference |

|---|---|---|---|

| 3-Chloro-6-(3,4-dichlorophenyl)pyridazine | Anthranilic acid | 2-(3,4-dichlorophenyl)-10H-pyridazino[6,1-b]quinazolin-10-one | mdpi.com |

| 2-Amino-3-cyano-4-carboxy-6-(4-bromophenyl)dihydropyridine | Formamide | Fused Pyrido-pyrimidine | researchgate.net |

| Enaminone derivative of a pyridazinone | Aminoazoles | Azolo[1,5-a]pyrimidine derivatives | nih.gov |

Strategic Utilization in Complex Molecule Synthesis

While specific examples of the total synthesis of complex natural products using this compound as a starting material are not prominently documented, the utility of analogous 3,4-dihydro-2(1H)-pyridones (DHPos) as synthetic precursors is well-established. mdpi.comresearchgate.net These DHPo structures, readily accessible from precursors similar to the title compound, are key intermediates in the synthesis of bioactive molecules such as (±)-Andranginine. researchgate.net The inherent functionality of the butenoic acid allows for the stereocontrolled introduction of substituents, which is crucial in the strategic assembly of complex targets. The ability to build diverse heterocyclic cores, such as pyridazinones and pyridinones, which are themselves scaffolds for further elaboration, underscores its strategic importance in synthetic planning. mdpi.comnih.gov

Application in Combinatorial Chemistry and Library Generation

The robustness of the reactions involving this compound and its analogs makes it an excellent candidate for use in combinatorial chemistry and the generation of compound libraries for drug discovery. The multicomponent reactions used to synthesize pyridinone and dihydropyridone scaffolds are particularly amenable to a combinatorial approach, where varying the initial aldehydes, β-ketoesters, and ammonia sources can rapidly generate a large number of diverse products. mdpi.com

Solid-phase organic synthesis (SPOS) has been successfully employed to create libraries of 3,4-dihydro-2(1H)-pyridone derivatives. mdpi.com In this technique, one of the starting materials is attached to a solid support (resin), allowing for the use of excess reagents and simplified purification. This methodology facilitates the rapid synthesis of numerous target molecules for high-throughput screening. mdpi.com The generation of quinazolin-2,4-dione libraries via the annulation of anthranilic esters with urea (B33335) derivatives further highlights how core structures can be systematically modified to explore chemical space. nih.gov The use of butenoic acid derivatives to generate libraries of potential enzyme inhibitors has also been reported, demonstrating its value in medicinal chemistry research. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical analysis is fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. hmdb.ca This process involves calculating the molecule's energy at various atomic arrangements to find the one with the minimum energy. For 3-(Pyridin-4-yl)but-2-enoic acid, this would involve mapping the potential energy surface by systematically rotating the single bonds—specifically the C-C bond connecting the butenoic acid chain to the pyridine (B92270) ring and the C-C bond within the butenoic acid backbone—to identify all stable conformers and the energy barriers between them. The results would yield precise data on bond lengths, bond angles, and dihedral angles for the most stable isomer, which is predicted to be the E-isomer due to reduced steric hindrance.

Illustrative Optimized Geometry Parameters (Hypothetical) This table illustrates the type of data a DFT geometry optimization would provide. The values are not based on actual published research for this specific molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=C (alkene) | ~1.34 Å |

| Bond Length | C-C (vinyl-pyridyl) | ~1.48 Å |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Angle | C=C-C (pyridyl) | ~125° |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). achemblock.comgoogle.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. google.com An analysis of this compound would map the spatial distribution of these orbitals and calculate their energy levels. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. unina.it For this molecule, the HOMO is expected to be distributed over the π-system of the pyridine ring and the butenoic acid chain, while the LUMO would also be located across this conjugated system.

Illustrative FMO Data (Hypothetical) This table shows representative data from an FMO analysis. The values are for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni.lu It transforms the complex calculated wavefunctions into a more intuitive Lewis structure of localized bonds and lone pairs. uni.lu This method quantifies charge transfer interactions (delocalization) between filled donor orbitals and empty acceptor orbitals, which are key to understanding conjugation and hyperconjugation effects that stabilize the molecule. For this compound, NBO analysis would quantify the electron density on each atom, revealing the polarity of bonds like C=O and the partial charges on the pyridine nitrogen and carboxylic acid group. It would also measure the stabilization energy from interactions like the donation of electron density from the pyridine ring's π-orbitals into the π* anti-bonding orbitals of the butenoic acid chain.

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental results. By calculating the magnetic shielding around each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. Similarly, by calculating the vibrational modes of the molecule, an IR spectrum can be simulated, showing the characteristic frequencies for functional groups. For this compound, these calculations would predict signals for the pyridine protons, the vinylic proton, the methyl group protons, and the carboxylic acid proton. The IR spectrum would show characteristic peaks for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C=C stretch (around 1640 cm⁻¹), and vibrations associated with the pyridine ring.

The properties of a molecule can be significantly influenced by its environment, particularly in a solvent. The Self-Consistent Reaction Field (SCRF) method is a common approach to model these effects, with the Polarizable Continuum Model (PCM) being a widely used variant. This model places the solute molecule in a cavity within a dielectric continuum representing the solvent. For this compound, SCRF calculations would show how the electronic structure (e.g., dipole moment, HOMO-LUMO energies) changes in solvents of different polarities, such as water or ethanol (B145695). This is particularly relevant for a molecule with a polar pyridine ring and a hydrogen-bonding carboxylic acid group.

Supramolecular Interactions and Crystal Packing Analysis

Characterization of Intermolecular Hydrogen Bonding Networks (O-H···N, C-H···O)

The molecular structure of this compound, featuring a carboxylic acid group and a pyridine ring, allows for the formation of robust hydrogen bonding networks. The primary and most dominant of these is the O-H···N hydrogen bond, formed between the acidic proton of the carboxylic acid and the basic nitrogen atom of the pyridine ring. In the closely related analog, 3-(pyridin-4-yl)acrylic acid, this O–H⋯N bond is a key feature in its crystal structure, with a measured length of approximately 2.62 Å, governing the supramolecular assembly.

In addition to this strong interaction, weaker C-H···O hydrogen bonds also play a significant role in stabilizing the crystal lattice. These interactions involve hydrogen atoms attached to the pyridine ring or the butenoic acid backbone acting as donors, and the carbonyl oxygen of the carboxylic acid group acting as an acceptor. In the crystal structures of related pyridyl and piperazine (B1678402) derivatives, C-H···O and N-H···O interactions are crucial in consolidating the three-dimensional network. nih.govnih.gov The presence of these varied hydrogen bonds creates a highly organized and stable crystalline solid.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| O-H···N | Carboxylic Acid (-OH) | Pyridine (N) | ~2.62 | Primary supramolecular synthon |

| C-H···O | Pyridine/Butenoic (C-H) | Carboxylic Acid (C=O) | Variable | Stabilizes 3D packing nih.govnih.gov |

Analysis of π-Stacking Interactions within Crystal Lattices

Computational studies on various pyridine derivatives show that these stacking interactions can be face-to-face or offset, with centroid-to-centroid distances typically ranging from 3.4 to 3.8 Å. mdpi.comresearchgate.net The geometry and strength of these interactions are influenced by the presence and nature of substituents on the aromatic rings. mdpi.comrsc.org For instance, electron-withdrawing or -donating groups can alter the quadrupole moment of the pyridine ring, thereby modulating the π-stacking arrangement. rsc.org These interactions, in conjunction with hydrogen bonding, lead to the formation of well-defined layered or herringbone structures in the solid state. mdpi.com

| Interaction Parameter | Value | Compound |

| Interplanar Distance | 3.54 Å | 3-(Pyridin-4-yl)acrylic acid |

| Centroid-Centroid Distance | 3.58 Å | 2-(2-hydroxyethyl)pyridine complex researchgate.net |

| Centroid-Centroid Distance | 3.69 Å | 4'-(3,5-bis(trifluoromethyl)phenyl)-2,2':6',2''-terpyridine mdpi.com |

Hirshfeld Surface and Fingerprint Plot Analysis for Contact Enrichment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified as red spots, indicating hydrogen bonds and other close contacts. nih.gov

H···H contacts: Often the most abundant, typically accounting for a large percentage of the surface due to the prevalence of hydrogen atoms on the molecular periphery. nih.govnih.gov

O···H/H···O contacts: Representing the crucial O-H···N and C-H···O hydrogen bonds. nih.govnih.gov

N···H/H···N contacts: Specifically highlighting the key interactions involving the pyridine nitrogen. nih.govresearchgate.net

While a specific Hirshfeld analysis for this compound is not available, analysis of analogous structures provides insight into the expected distribution of these contacts. nih.govnih.govresearchgate.net

| Contact Type | Typical Contribution (%) | Molecule Analyzed |

| H···H | 19.5% - 36.9% | 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)... & Dimethyl 2-oxo-4-(pyridin-2-yl)... nih.govnih.gov |

| O···H/H···O | 11.0% - 31.0% | 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)... & Dimethyl 2-oxo-4-(pyridin-2-yl)... nih.govnih.gov |

| N···H/H···N | 2.6% - 17.3% | 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)... & Dimethyl 2-oxo-4-(pyridin-2-yl)... nih.govnih.gov |

| C···H/H···C | 15.5% - 18.9% | 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)... & Dimethyl 2-oxo-4-(pyridin-2-yl)... nih.govnih.gov |

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are indispensable for understanding the mechanisms of chemical reactions involving this compound. These studies can map out entire reaction pathways, identify key intermediates, and determine the energetic feasibility of various transformations.

Transition State Characterization and Reaction Pathway Mapping

The elucidation of a reaction mechanism involves identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. scm.com Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in its vibrational spectrum. scm.com This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, leading from reactant to product. scm.com

For reactions involving this compound, such as addition to the double bond or reactions at the carboxylic acid group, Density Functional Theory (DFT) is a commonly employed method to locate and characterize transition states. biointerfaceresearch.comresearchgate.net Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to map the minimum energy pathway connecting the transition state to the corresponding reactants and products, thus confirming that the TS links the desired species. xmu.edu.cn This process provides a detailed map of the structural changes occurring throughout the transformation. scm.comxmu.edu.cn

Energetic Profiles of Chemical Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a chemical reaction can be constructed. acs.org These profiles are crucial for understanding reaction kinetics and thermodynamics. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. acs.org A lower activation energy implies a faster reaction.

Structure Activity Relationship Sar Studies of 3 Pyridin 4 Yl but 2 Enoic Acid Derivatives

Correlating Structural Modifications with Research Activity Profiles: An Unmet Challenge

A comprehensive search for research correlating specific structural changes in 3-(Pyridin-4-yl)but-2-enoic acid derivatives with their biological or research activity profiles did not yield specific datasets or detailed studies. SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological effects. Such studies typically involve the synthesis of a series of analogues where specific parts of the molecule are systematically modified, followed by biological testing to determine the impact of these changes. For this compound, this would involve modifications to the pyridine (B92270) ring, the butenoic acid chain, and the methyl group. However, published research to this effect is not currently available.

While general principles of medicinal chemistry suggest that modifications to the pyridine ring's substitution pattern or the stereochemistry of the butenoic acid double bond could significantly impact activity, without specific experimental data, any discussion remains speculative.

Identification of Key Pharmacophoric Elements and Functional Groups: Awaiting Elucidation

However, without experimental evidence from SAR studies or co-crystal structures with a biological target, the precise definition of the pharmacophore for this specific scaffold remains an open question. There are no published pharmacophore models for this compound derivatives in the scientific literature.

Influence of Substituent Effects on Molecular Interactions and Selectivity: An Area Ripe for Investigation

While general concepts of substituent effects are well-established in medicinal chemistry, their specific application to the this compound scaffold has not been documented in available research. Studies on other pyridine-containing compounds have shown that such modifications can dramatically alter biological activity, but direct extrapolation to this specific butenoic acid derivative is not scientifically rigorous.

Rational Design Principles for Analogue Development: A Future Endeavor

Rational drug design relies on a detailed understanding of the SAR and the three-dimensional structure of the target-ligand complex. The principles for designing new analogues of this compound would logically follow from the elucidation of its key pharmacophoric features and the influence of substituents. This could involve strategies such as isosteric replacement, ring variation, or scaffold hopping to improve activity, selectivity, or pharmacokinetic properties.

As the foundational SAR data for this compound is not present in the public domain, the rational design principles for the development of its analogues are yet to be established.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is a well-established field in organic chemistry. researchgate.netnih.gov However, the development of novel, efficient, and sustainable methods for the specific synthesis of 3-(Pyridin-4-yl)but-2-enoic acid and its analogs is a key area for future research. Current synthetic strategies often rely on classical condensation reactions, which may involve harsh conditions, multi-step procedures, and the generation of significant waste.

The development of flow chemistry processes for the synthesis of this compound is another promising avenue. Flow chemistry offers several advantages over batch processing, including improved reaction control, enhanced safety, and the potential for seamless integration of reaction and purification steps. This could be particularly beneficial for the large-scale production of the compound.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| Transition-Metal Catalysis | High efficiency, atom economy, potential for novel bond formations. | Catalyst cost and toxicity, optimization of reaction conditions. |

| Biocatalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Initial setup cost, potential for clogging with solid byproducts. |

| Multicomponent Reactions | High bond-forming efficiency, molecular diversity from simple precursors. | Optimization of reaction conditions for multiple components. |

Advanced Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. mdpi.com In the context of this compound, advanced computational modeling can provide valuable insights into its electronic structure, reactivity, and potential interactions with other molecules.

Density Functional Theory (DFT) calculations can be employed to predict the compound's geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its chemical behavior. mdpi.com Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be used to model the behavior of the molecule in complex environments, such as in solution or at the interface of a material.

One of the most exciting future directions is the use of machine learning and artificial intelligence (AI) to accelerate the discovery and design of new derivatives of this compound. By training algorithms on existing chemical data, it is possible to develop predictive models that can identify novel structures with enhanced properties for specific applications. This data-driven approach has the potential to significantly reduce the time and cost associated with experimental screening.

Table 2: Computational Methods and Their Applications

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties. | Understanding reactivity, predicting reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvation effects, intermolecular interactions. | Simulating behavior in biological systems or materials. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of a molecule in a complex environment. | Modeling enzymatic reactions or interactions with surfaces. |

| Machine Learning/AI | Structure-property relationships, prediction of novel candidates. | High-throughput screening and rational design of new materials. |

Exploration of New Applications in Materials Science

The unique molecular structure of this compound, featuring both a pyridine ring and a carboxylic acid group, makes it a versatile building block for the development of advanced materials. The pyridine moiety can participate in hydrogen bonding and coordination with metal ions, while the carboxylic acid group can be used for polymerization or surface functionalization.

One promising area of application is in the development of functional polymers. For example, polymers incorporating this compound could exhibit interesting optical, electronic, or responsive properties. Research on similar pyridine-containing acrylic acid polymers has shown potential for applications in antimicrobial coatings and fluorescent materials. nih.gov A study on poly(trans-3-(3-pyridyl)acrylic acid) demonstrated its use in fabricating a conductive polymer membrane for the electrochemical detection of catechol and hydroquinone. mdpi.com

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific geometry and electronic properties of this compound could lead to the formation of novel porous materials with tailored functionalities.

The functionalization of surfaces and nanoparticles with this compound is another avenue for exploration. The carboxylic acid group can be used to anchor the molecule to various substrates, while the pyridine ring can provide specific binding sites or catalytic activity. This could be utilized in the development of new sensors, catalysts, and drug delivery systems.

Table 3: Potential Applications in Materials Science

| Application Area | Key Molecular Features | Potential Functionality |

| Functional Polymers | Carboxylic acid for polymerization, pyridine for functionality. | Conductive materials, fluorescent polymers, antimicrobial surfaces. |

| Metal-Organic Frameworks (MOFs) | Pyridine for metal coordination, butenoic acid as a linker. | Gas storage, separation, catalysis. |

| Surface Functionalization | Carboxylic acid for surface anchoring, pyridine for specific interactions. | Sensors, biocompatible coatings, heterogeneous catalysis. |

Q & A

Basic: What are the established synthetic routes for 3-(Pyridin-4-yl)but-2-enoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via condensation reactions between pyridine derivatives and α,β-unsaturated carbonyl precursors. For example, Knoevenagel condensation of pyridine-4-carbaldehyde with malonic acid derivatives under acidic catalysis (e.g., piperidine) can yield the target compound . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios to maximize yield. Purity is enhanced via recrystallization from ethanol/water mixtures.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : and NMR to confirm the α,β-unsaturated carbonyl structure and pyridyl substitution pattern (e.g., downfield shifts for enolic protons at δ 6.5–7.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

- Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H] expected at m/z 178.06).

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

Store in airtight, light-resistant containers under inert gas (N) at 2–8°C to prevent hydrolysis of the α,β-unsaturated ester moiety. Desiccants (e.g., silica gel) are recommended to avoid moisture-induced degradation . Stability assessments via periodic HPLC analysis are advised for long-term storage .

Advanced: What role does this compound play in coordination chemistry?

Methodological Answer:

The pyridyl and carboxylic acid groups enable chelation with transition metals (e.g., Cu, Fe). Experimental design involves:

- Titration Studies : Monitor metal-ligand stoichiometry via UV-Vis spectroscopy (e.g., absorbance shifts at 300–400 nm).

- X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. square planar) .

- DFT Calculations : Predict binding affinity and electronic structure using software like Gaussian .

Advanced: What mechanistic insights exist for the acid-catalyzed isomerization of this compound?

Methodological Answer:

Under acidic conditions, the α,β-unsaturated system undergoes keto-enol tautomerism. Mechanistic studies use:

- Kinetic Isotope Effects (KIE) : Deuterated solvents to identify rate-determining steps.

- pH-Dependent NMR : Track proton exchange at the β-carbon .

- Computational Modeling : Transition state analysis with software like ORCA to verify protonation pathways .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to identify electrophilic sites. Key steps:

Optimize geometry using Gaussian.

Calculate Fukui indices to predict nucleophilic attack sites (e.g., β-carbon of the enoic acid).

Validate with experimental kinetic data from Michael addition assays .

Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- DSC/TGA : Differentiate polymorphs via melting endotherms and decomposition profiles.

- Solubility Studies : Use standardized solvents (e.g., USP buffers) and control temperature (±0.1°C).

- Interlaboratory Comparisons : Cross-validate data using shared reference samples .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: How can novel analytical methods improve quantification of this compound in complex matrices?

Methodological Answer:

- LC-MS/MS : Enhance sensitivity and specificity in biological samples (LOQ < 10 ng/mL).

- Chiral HPLC : Resolve enantiomers using cellulose-based columns if stereoisomers are present .

- Microfluidic Sensors : Develop carbon nanotube-based electrodes for real-time monitoring .

Advanced: What in vitro models are suitable for studying the biological activity of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.